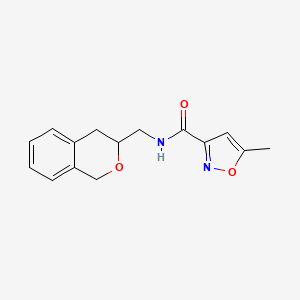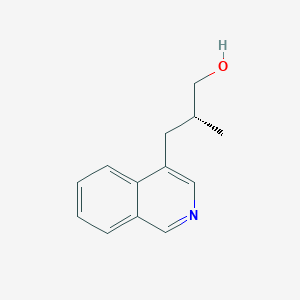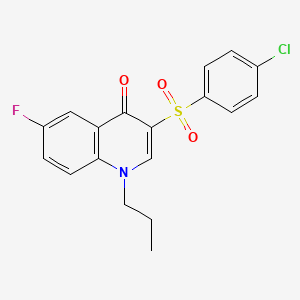
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" is a derivative of the 1,4-dihydroquinoline class, which is known for its biological relevance and potential pharmacological properties. The presence of a sulfonyl group and halogen substituents suggests that this compound could exhibit interesting chemical behavior and possibly biological activity.
Synthesis Analysis
The synthesis of related 1,4-dihydroquinoline derivatives has been reported in the literature. For instance, the synthesis of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives was achieved through a rationale that combined known biological properties of structural moieties . Although the exact synthesis of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" is not detailed, similar synthetic strategies could be employed, such as the use of sulfonylation reactions and the introduction of halogen atoms through halogenation reactions.
Molecular Structure Analysis
The molecular structure of dihydroquinoline derivatives has been studied using various techniques, including single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations . These studies have revealed the presence of chiral centers, weak interactions such as hydrogen bonds, and the influence of these interactions on the crystal packing and molecular conformation. The molecular structure of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" would likely exhibit similar features, with the potential for chiral recognition or discrimination in its crystal structure.
Chemical Reactions Analysis
The reactivity of dihydroquinoline derivatives can be influenced by the presence of substituents on the aromatic rings and the quinoline nitrogen. For example, the presence of a benzenesulfonyl group could make the compound a potential electrophile in sulfonylation reactions, while the halogen atoms could participate in nucleophilic aromatic substitution reactions . The specific reactivity patterns of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" would depend on the electronic effects of the substituents and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the compound's boiling point, solubility, and stability . The photophysical properties of related compounds have also been examined, which could be relevant for the detection of pathogenic bacteria . The compound , with its specific substituents, would likely have unique physical and chemical properties that could be explored for various applications, including biological assays.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- Novel 4(3H)-quinazolinone derivatives, including those related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, characterized by substitutions at the phenyl ring, have shown potential in treating inflammation and pain, highlighting the therapeutic applications of such derivatives in medicinal chemistry (Farag et al., 2012).
Antibacterial Applications
- Fluoroquinolones, a class to which the compound relates, have been extensively studied for their antibacterial properties. A study on novel N-1 substituents of naphthyridones and quinolones, including derivatives with similar structural features, demonstrated significantly potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscores the importance of structural modifications to enhance antibacterial efficacy (Kuramoto et al., 2003).
Antitumor Agents
- Derivatives of 2-phenylquinolin-4-ones have been developed as potent antitumor agents. These derivatives have been designed, synthesized, and evaluated for their cytotoxic activity against various tumor cell lines, with some analogues showing significant inhibitory activity. Such studies contribute to the development of new drug candidates for cancer treatment (Chou et al., 2010).
Direcciones Futuras
The study of quinolinone derivatives is an active area of research in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXAPMHXMDHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(8-Ethoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2539020.png)
![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)
![N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide](/img/structure/B2539025.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2539026.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)
![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)
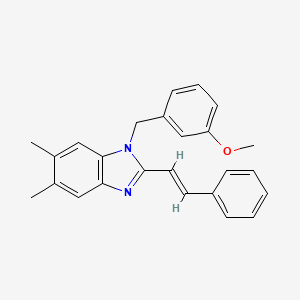
![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)
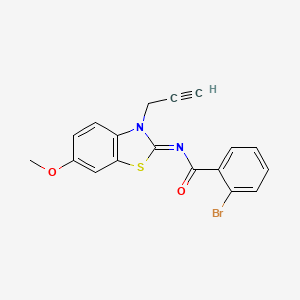
![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)
